molecular formula C28H28ClN3O3 B11416909 1-(4-chlorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(4-chlorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11416909
M. Wt: 490.0 g/mol
InChI Key: JLRKMXRKZURTIL-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a methoxyphenoxy group, and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidinone ring and the attachment of the chlorophenyl and methoxyphenoxy groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and coupling reagents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-CHLOROPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-CHLOROPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • **1-(4-CHLOROPHENYL)-4-{1-[4-(2-HYDROXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE
  • **1-(4-CHLOROPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PIPERIDIN-2-ONE

Uniqueness: 1-(4-CHLOROPHENYL)-4-{1-[4-(2-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H28ClN3O3

Molecular Weight

490.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O3/c1-34-25-10-4-5-11-26(25)35-17-7-6-16-31-24-9-3-2-8-23(24)30-28(31)20-18-27(33)32(19-20)22-14-12-21(29)13-15-22/h2-5,8-15,20H,6-7,16-19H2,1H3

InChI Key

JLRKMXRKZURTIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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